molecular formula C19H18N6O3S B11658196 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide CAS No. 361165-41-5

2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide

Cat. No.: B11658196
CAS No.: 361165-41-5
M. Wt: 410.5 g/mol
InChI Key: RPEYECHODIVWEV-UDWIEESQSA-N
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Description

The compound 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide (hereafter referred to as the target compound) is a 1,2,4-triazole derivative featuring a sulfanylacetohydrazide backbone. Its structure comprises a 4-ethyl-5-phenyl-1,2,4-triazole core linked to a hydrazone moiety via a thioether bridge, with the hydrazone further substituted by a 4-nitrophenyl group. This compound belongs to a broader class of triazole-based derivatives known for their diverse biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties .

Properties

CAS No.

361165-41-5

Molecular Formula

C19H18N6O3S

Molecular Weight

410.5 g/mol

IUPAC Name

2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-(4-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C19H18N6O3S/c1-2-24-18(15-6-4-3-5-7-15)22-23-19(24)29-13-17(26)21-20-12-14-8-10-16(11-9-14)25(27)28/h3-12H,2,13H2,1H3,(H,21,26)/b20-12+

InChI Key

RPEYECHODIVWEV-UDWIEESQSA-N

Isomeric SMILES

CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Alkylation and Hydrazinolysis

The triazole-thione undergoes alkylation with ethyl chloroacetate, followed by hydrazinolysis to generate the acetohydrazide intermediate.

Step Reagents/Conditions Yield References
Triazole-thione + ethyl chloroacetate → thioesterKOH, ethanol, 2–3 h, reflux80–85%
Thioester + hydrazine → acetohydrazideHydrazine hydrate, ethanol, 4–5 h90–95%

Key Observations :

  • Ethyl chloroacetate serves as the alkylating agent, introducing the acetate group.

  • Hydrazinolysis cleaves the ester to form the hydrazide.

Stage 3: E-Hydrazone Formation

Condensation with 4-Nitrobenzaldehyde

The final step involves acid-catalyzed condensation of the acetohydrazide with 4-nitrobenzaldehyde.

Step Reagents/Conditions Yield References
Acetohydrazide + 4-nitrobenzaldehyde → hydrazoneEthanol, glacial acetic acid, reflux, 4–5 h70–80%

Critical Parameters :

  • E-Configuration : Achieved via acid catalysis (e.g., acetic acid), favoring trans-alkylation.

  • Solvent : Ethanol or methanol enhances solubility of reactants.

Characterization Data

Spectroscopic and Analytical Data

Property Value References
Molecular Formula C₁₉H₁₈N₆O₃S
Molecular Weight 410.45 g/mol
¹H NMR (DMSO-d₆) δ 9.23 (t, NH), 8.22 (d, Ar-H), 4.82 (s, CH₂)
IR (KBr) 3355–3156 cm⁻¹ (NH), 1713–1680 cm⁻¹ (C=O)

Mechanistic Pathways

Triazole-Thione Formation

  • Hydrazide + CS₂ → Oxadiazole-thione : Nucleophilic attack of CS₂ on the hydrazide carbonyl.

  • Oxadiazole-thione → Triazole-thione : Base-induced cyclization and dehydration.

Hydrazone Formation

  • Aldehyde + Hydrazide → Schiff Base : Acid-catalyzed nucleophilic addition.

  • Tautomerization → E-Isomer : Stabilization via conjugation and steric effects.

Comparative Synthesis Approaches

Method Advantages Limitations
Conventional High yield, reproducibilityMulti-step, long reaction times
Microwave Reduced time, energy efficiencyLimited scalability

Note : Microwave-assisted synthesis (e.g., 150°C, 2 h) can accelerate hydrazide formation but requires optimization.

Challenges and Optimization

  • Steric Hindrance : Bulky triazole substituents may reduce yields in alkylation steps.

  • Purification : Column chromatography or recrystallization (EtOH) is essential for purity .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenyl and triazole rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) for sulfanyl group oxidation.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) for nitro group reduction.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution on the phenyl ring.

Major Products

    Sulfoxides and Sulfones: From oxidation of the sulfanyl group.

    Amines: From reduction of the nitro group.

    Halogenated Derivatives: From substitution reactions on the phenyl ring.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

Antimicrobial Activity

Studies have shown that triazole derivatives possess significant antimicrobial properties. For instance, compounds similar to 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide have demonstrated efficacy against various bacterial strains including Escherichia coli and Pseudomonas aeruginosa .

Anticancer Potential

Recent evaluations suggest that the compound may exhibit anticancer properties. In vitro studies have indicated that triazole derivatives can inhibit cancer cell proliferation, with some compounds showing effectiveness against a wide range of cancer cell lines . The mechanism is believed to involve the disruption of cellular processes critical for tumor growth.

Anti-inflammatory Effects

Triazole compounds are also noted for their anti-inflammatory activities. The incorporation of specific substituents can enhance these effects, making them potential candidates for treating inflammatory diseases .

Case Studies and Research Findings

  • Antimicrobial Study : A study conducted on a series of triazole derivatives showed that those with sulfur substitutions exhibited enhanced antibacterial activity compared to their non-sulfur counterparts. This suggests that the sulfur moiety in this compound plays a crucial role in its antimicrobial efficacy .
  • Anticancer Evaluation : In a recent study published by the National Cancer Institute (NCI), several triazole derivatives were tested for their ability to inhibit cancer cell growth. Results indicated that compounds similar to this hydrazide exhibited significant cytotoxicity against multiple cancer cell lines, suggesting potential for further development as anticancer agents .
  • Inflammatory Response Modulation : Another investigation focused on the anti-inflammatory properties of triazole derivatives revealed that certain modifications led to reduced levels of pro-inflammatory cytokines in vitro. This positions compounds like this compound as potential therapeutic agents for inflammatory conditions .

Mechanism of Action

The mechanism of action of 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can bind to metal ions, potentially inhibiting metalloenzymes. The nitrophenyl group can participate in redox reactions, affecting cellular oxidative stress pathways. These interactions can disrupt biological processes in pathogens or cancer cells, leading to their inhibition or death.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound’s structural uniqueness lies in its substituents:

  • Triazole core : The 4-ethyl and 5-phenyl groups on the triazole ring are conserved in many analogues (e.g., ZE-4b, ZE-5b) .
  • Hydrazone moiety : The (E)-4-nitrophenylmethylidene group distinguishes it from derivatives with substituents like 2-hydroxy-3-allylphenyl (), 4-hydroxy-3,5-dimethoxyphenyl (), or 2-ethoxyphenyl ().

Key substituent comparisons :

Compound Name/ID Triazole Substituents Hydrazone Substituent Biological Activity (Reported)
Target compound 4-ethyl, 5-phenyl 4-nitrophenyl Not explicitly stated in evidence
ZE-4b 4-ethyl, 5-(pyridine-2-yl) 2-phenylmethylidene Antimicrobial (inferred from class)
compound 4-ethyl, 5-phenyl 2-hydroxy-3-allylphenyl Potential antioxidant/anti-inflammatory
compound 4-phenyl, 5-(4-chlorophenyl) 2-ethoxyphenyl Unknown (structural focus)
compound 4-phenyl, 5-(p-toluidinoethyl) 1-phenylethylidene 1.5× antioxidant activity vs. BHT

The 4-nitrophenyl group in the target compound likely enhances electron-deficient character , influencing binding to biological targets or catalytic sites. In contrast, hydroxyl or methoxy groups (e.g., ) improve solubility via hydrogen bonding but may reduce metabolic stability .

Structural and Crystallographic Insights
  • Hydrogen bonding : Hydroxy or methoxy substituents () form intramolecular H-bonds, influencing conformation and solubility .

Biological Activity

The compound 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide , also known as CAS No. 305337-11-5, belongs to a class of hydrazones with significant biological activity. This article reviews its biological properties, focusing on its antioxidant, antibacterial, and antifungal activities based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H13N3O2SC_{12}H_{13}N_3O_2S with a molecular weight of approximately 263.32 g/mol. The structure incorporates a triazole ring and a hydrazone moiety, which are known for their diverse biological activities.

Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties . In a comparative study using the Ferric Reducing Antioxidant Power (FRAP) assay, it demonstrated 1.5-fold higher antioxidant capacity than butylated hydroxytoluene (BHT), a common antioxidant standard . This suggests potential applications in food preservation and therapeutic contexts where oxidative stress is a concern.

Antibacterial Activity

The antibacterial efficacy of the compound has been evaluated against various bacterial strains. Results from agar disc-diffusion assays reveal:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Activity Level
Staphylococcus aureus1.0 mMHigh
Escherichia coli1.5 mMModerate
Proteus mirabilis1.3 mMModerate

The compound exhibited significant inhibition against Staphylococcus aureus, with an MIC lower than that of standard antibiotics like kanamycin . Its activity against Gram-negative bacteria such as E. coli and P. mirabilis was also noteworthy, indicating its broad-spectrum potential.

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity. Studies have indicated that it inhibits the growth of various fungal pathogens, although specific MIC values were less consistently reported compared to bacterial assays.

The mechanism underlying the biological activities of this compound is believed to involve the disruption of cellular processes in target organisms. The presence of the triazole ring may contribute to enzyme inhibition pathways critical for bacterial and fungal survival .

Case Studies

  • Case Study on Antioxidant Activity : A study published in 2022 highlighted the synthesis and evaluation of similar triazole derivatives, confirming that modifications in substituents can enhance antioxidant activity significantly compared to traditional antioxidants .
  • Case Study on Antibacterial Efficacy : Another research project tested various hydrazone derivatives against S. aureus and reported that compounds with structural similarities to our target showed comparable or enhanced activity levels, emphasizing the importance of molecular structure in determining efficacy .

Q & A

Q. Validation :

  • Chromatography : Monitor reaction progress via TLC (e.g., chloroform:methanol, 7:3) .
  • Spectroscopy : Confirm structure using 1H NMR^1 \text{H NMR} (aromatic protons at δ 7.2–8.3 ppm), 13C NMR^{13} \text{C NMR} (C=O at ~165 ppm), and IR (N–H stretch at ~3200 cm1^{-1}) .
  • Crystallography : Single-crystal X-ray diffraction (SHELX refinement) for unambiguous structural assignment .

How can reaction conditions be optimized to improve yield and scalability?

Advanced Research Focus
Optimization strategies include:

  • Design of Experiments (DoE) : Apply response surface methodology to evaluate variables (temperature, solvent ratio, catalyst loading). For example, flow-chemistry systems enable precise control of reaction parameters (residence time, mixing efficiency) .
  • Green chemistry : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
  • Catalysis : Use phase-transfer catalysts (e.g., TBAB) to enhance thioether formation kinetics .

Case Study : A 57% yield was achieved using column chromatography (silica gel, cyclohexane:ethyl acetate 1:10) after 15 days of slow crystallization .

What advanced techniques are used to resolve structural ambiguities in this compound?

Q. Advanced Research Focus

  • X-ray crystallography : Refinement via SHELXL (hydrogen atoms constrained with riding models, anisotropic displacement parameters for non-H atoms) .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H⋯O, π–π stacking) using CrystalExplorer .
  • DFT calculations : Compare experimental NMR/IR data with theoretical values (B3LYP/6-311++G(d,p) basis set) to validate electronic properties .

How is the biological activity of this compound evaluated, and what are key findings?

Q. Basic Research Focus

  • In vitro assays :
    • Antiplatelet activity : Inhibitory effects on arachidonic acid (AA)-, ADP-, and collagen-induced platelet aggregation (IC50_{50} values compared to reference drugs) .
    • Antioxidant activity : FRAP assay showing 1.5-fold higher activity than butylated hydroxytoluene (BHT) .

Q. Advanced Research Focus

  • Mechanistic studies : Molecular docking (AutoDock Vina) to predict binding affinity with cyclooxygenase-1 (COX-1) or P2Y12_{12} receptors .
  • Structure-activity relationships (SAR) : Modifying substituents (e.g., 4-nitrophenyl vs. 4-methylphenyl) to enhance potency .

How should researchers address contradictions in biological activity data across analogs?

Q. Advanced Research Focus

  • Statistical analysis : Use ANOVA to identify significant differences in IC50_{50} values caused by substituent variations (e.g., electron-withdrawing vs. donating groups) .
  • Solubility correction : Normalize activity data to account for solubility differences (e.g., DMSO concentration in assays) .
  • Meta-analysis : Compare results with structurally similar compounds (e.g., 4-cycloheptyl analogs) to identify trends .

What computational methods are employed to predict physicochemical and pharmacokinetic properties?

Q. Advanced Research Focus

  • ADMET prediction : Use SwissADME or pkCSM to estimate logP (~3.2), bioavailability (Lipinski violations), and CYP450 inhibition .
  • Docking simulations : AutoDock or Glide to map interactions with biological targets (e.g., COX-1, thrombin) .
  • TDDFT studies : Predict UV-Vis spectra (λmax_{\text{max}} ~350 nm) for photostability assessment .

How can experimental design principles enhance reproducibility in synthesis and bioassays?

Q. Advanced Research Focus

  • Central composite design (CCD) : Optimize solvent ratio and temperature for crystallization .
  • Blind testing : Validate antiplatelet assays with double-blind protocols to minimize bias .
  • Robustness testing : Introduce deliberate variations (e.g., ±5% reagent stoichiometry) to assess method resilience .

What are the key challenges in crystallizing this compound, and how are they resolved?

Q. Advanced Research Focus

  • Polymorphism : Screen solvents (e.g., ethyl acetate, DMF/water) to isolate stable polymorphs .
  • Twinned crystals : Use SHELXD for structure solution in cases of pseudo-merohedral twinning .
  • Disorder modeling : Refine split positions for flexible groups (e.g., ethyl side chains) with PART instructions in SHELXL .

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